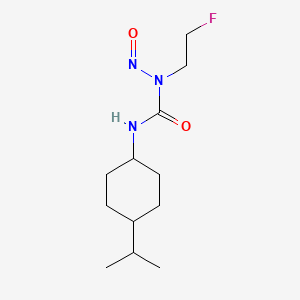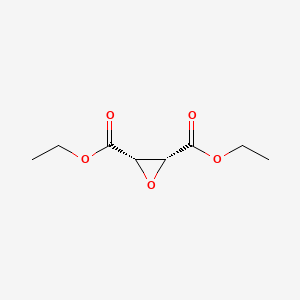
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting cancer cell growth
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea typically involves the reaction of a fluoroethylamine derivative with an isopropylcyclohexylamine derivative under nitrosation conditions. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitrosourea compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoroethyl and isopropylcyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its ability to cross-link DNA.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Mécanisme D'action
The mechanism of action of N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea involves the alkylation of DNA. The compound forms covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This can result in the death of rapidly dividing cells, such as cancer cells. The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-N’-nitro-N-nitrosoguanidine: Another nitrosourea compound with similar alkylating properties.
Carmustine (BCNU): A well-known nitrosourea used in chemotherapy.
Lomustine (CCNU): Another chemotherapeutic agent in the nitrosourea class.
Uniqueness
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea is unique due to its specific structural components, which may confer distinct chemical and biological properties. The presence of the fluoroethyl group may enhance its reactivity and ability to penetrate biological membranes, while the isopropylcyclohexyl group may influence its stability and solubility.
Propriétés
Numéro CAS |
33024-38-3 |
|---|---|
Formule moléculaire |
C12H22FN3O2 |
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-1-nitroso-3-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C12H22FN3O2/c1-9(2)10-3-5-11(6-4-10)14-12(17)16(15-18)8-7-13/h9-11H,3-8H2,1-2H3,(H,14,17) |
Clé InChI |
PPHTXWDQYFRGKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)NC(=O)N(CCF)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)










![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)

